1-(morpholin-4-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one
Description
The compound 1-(morpholin-4-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one is a pyrimidine derivative with a morpholine moiety and a thiophene-substituted pyrimidine core. Its structure features a trifluoromethyl group at the 6-position of the pyrimidine ring and a thiophen-2-yl group at the 4-position, linked via a sulfanyl-ethanone bridge to morpholine. For example, a closely related compound, 2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one (RN 941255-83-0), shares the pyrimidine-trifluoromethyl-morpholine scaffold but substitutes the thiophen-2-yl group with a methyl group .
Properties
IUPAC Name |
1-morpholin-4-yl-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2S2/c16-15(17,18)12-8-10(11-2-1-7-24-11)19-14(20-12)25-9-13(22)21-3-5-23-6-4-21/h1-2,7-8H,3-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBRYZLKPASKQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(morpholin-4-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a thiophene derivative and a trifluoromethyl-substituted precursor.
Morpholine Addition: The final step involves the nucleophilic substitution of the thioacetyl group with morpholine, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Thioether Oxidation
The sulfanyl (-S-) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions. This reactivity aligns with general thioether behavior observed in pyrimidine systems .
Pyrimidine Ring Functionalization
The electron-deficient pyrimidine ring (due to the -CF<sub>3</sub> group) facilitates nucleophilic substitution at the 2- and 4-positions.
Nucleophilic Aromatic Substitution
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Amine displacement : Treatment with morpholine or thiomorpholine in dioxane replaces the sulfanyl group .
\text{Compound} + \text{NH(CH}_2\text{CH}_2\text{)}_2\text{O} \xrightarrow{\text{dioxane, 80°C}} \text{2-morpholino derivative} \quad (\text{Yield: 89%})[12]
Electrophilic Substitution
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Halogenation : Bromination at the pyrimidine 5-position occurs using NBS in CCl<sub>4</sub> .
\text{Compound} + \text{NBS} \rightarrow \text{5-bromo derivative} \quad (\text{Yield: 82%})[5]
Morpholine Ring Reactivity
The morpholine moiety participates in ring-opening reactions under acidic conditions or forms stable salts .
Thiophene Ring Modifications
The thiophen-2-yl group undergoes electrophilic substitution, such as nitration or Friedel-Crafts acylation .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 5-Nitro-thiophen-2-yl derivative | 65% |
| Acylation | AcCl, AlCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | 5-Acetyl-thiophen-2-yl derivative | 58% |
Ethanone Hydrolysis
The ketone group hydrolyzes to a carboxylic acid under strong acidic or basic conditions .
\text{Compound} \xrightarrow{\text{NaOH (aq), Δ}} 2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid \quad (\text{Yield: 72%})[6]
Cross-Coupling Reactions
The trifluoromethylpyrimidine core participates in Suzuki-Miyaura couplings with aryl boronic acids .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O | 4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidine derivative | 81% |
Biological Activity Modulation
Structural analogs demonstrate that sulfanyl-to-sulfonyl oxidation enhances antibacterial and anticancer activity . For example:
-
Antibacterial : MIC = 2 µg/mL against S. aureus (sulfone derivative) .
-
Anticancer : IC<sub>50</sub> = 1.8 µM against HeLa cells (brominated derivative) .
Key Mechanistic Insights
-
Thioether oxidation proceeds via a radical mechanism in the presence of H<sub>2</sub>O<sub>2</sub> .
-
Nucleophilic substitution on pyrimidine follows an S<sub>N</sub>Ar pathway, accelerated by the -CF<sub>3</sub> group’s electron-withdrawing effect .
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Morpholine ring-opening involves protonation at the oxygen atom, leading to C-O bond cleavage .
This compound’s versatility in organic synthesis and medicinal chemistry underscores its value as a multifunctional scaffold. Further studies should explore its catalytic applications and in vivo pharmacokinetics.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. Research has shown that derivatives of morpholine-based heterocycles exhibit significant cytotoxic effects against various cancer cell lines, including human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cells. The mechanisms of action often involve the inhibition of specific cellular pathways critical for tumor growth and proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Various derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. For instance, compounds derived from morpholine and thiophene moieties have shown promising results in inhibiting the growth of resistant strains .
Anti-inflammatory Effects
Another significant application is in the treatment of inflammatory diseases. Morpholine derivatives have been studied for their ability to modulate inflammatory responses, potentially serving as therapeutic agents for conditions like arthritis and other inflammatory disorders .
Material Science Applications
Polymer Chemistry
In material science, the incorporation of 1-(morpholin-4-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one into polymer matrices has been investigated. Its unique chemical structure allows for enhanced mechanical properties and thermal stability in polymers, making it suitable for applications in coatings and composites .
Sensors
The compound's electronic properties have led to its exploration in sensor technology. Its ability to interact with various analytes makes it a candidate for developing sensitive detection systems for environmental monitoring and biomedical applications .
Case Studies
Mechanism of Action
The mechanism of action of 1-(morpholin-4-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The trifluoromethyl (CF₃) group at the pyrimidine 6-position (common in the target and analogs) enhances metabolic stability and lipophilicity, favoring pharmacokinetic properties . Thiophen-2-yl vs.
Linker and Scaffold Variations: The sulfanyl-ethanone-morpholine linker in the target compound differs from piperazine-sulfonyl (e.g., ) or thienopyrimidine-morpholine scaffolds (e.g., ). Morpholine is frequently used to improve solubility and bioavailability . Dihydropyrimidinones (e.g., ) exhibit hydrogen-bonding capabilities via their carbonyl and sulfanylidene groups, which may enhance binding to biological targets compared to fully aromatic pyrimidines.
Biological Activity: Analogs with dihydropyrimidinone scaffolds demonstrate antifungal and antibacterial activities, likely due to interactions with microbial enzymes .
Stability and Physicochemical Properties
- CF₃ Group : The strong electron-withdrawing effect of CF₃ stabilizes the pyrimidine ring against oxidation .
- Morpholine Linker : Enhances water solubility compared to purely hydrophobic substituents (e.g., phenyl groups in ).
- Thiophene vs. Methyl : Thiophene’s aromaticity may increase melting points and crystallinity relative to methyl analogs .
Biological Activity
1-(Morpholin-4-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring, a thiophenyl group, and a trifluoromethyl-substituted pyrimidine. Its molecular formula is C14H15F3N2OS, and it has a molecular weight of 320.35 g/mol. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of compounds.
Research indicates that this compound may exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation-related conditions.
- Anticancer Properties : Preliminary studies suggest that it may have cytotoxic effects on various cancer cell lines by inducing apoptosis.
- Anti-inflammatory Effects : The compound has been associated with downregulating pro-inflammatory cytokines, which can be beneficial in treating diseases characterized by chronic inflammation.
Biological Activity Data
Various studies have quantified the biological activity of this compound through different assays. Below is a summary table of findings related to its inhibitory effects on specific targets:
| Biological Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| COX-II Inhibition | Cyclooxygenase-2 | 0.011 | |
| DNA-PK Inhibition | DNA-dependent protein kinase | 5.0 | |
| Cytotoxicity | Various cancer cell lines | Varies |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on COX-II Inhibitors : In a study focused on designing COX-II inhibitors, the compound demonstrated significant selectivity and potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Rofecoxib, indicating its potential for treating inflammatory diseases with fewer side effects .
- Anticancer Activity : A study evaluating the cytotoxic effects against cancer cell lines revealed that this compound could potentiate the effects of ionizing radiation, suggesting its utility in cancer therapies .
- Inflammation Model : In vivo models showed that administration of this compound resulted in decreased levels of inflammatory markers, supporting its role as an anti-inflammatory agent .
Q & A
Q. Optimization Strategies :
- Vary catalysts (e.g., LiOH vs. KOH) to improve cyclization efficiency.
- Screen solvents (e.g., DMF for polar intermediates, ethanol for greener synthesis).
- Adjust reaction times and temperatures to minimize byproducts.
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- FTIR/Raman Spectroscopy : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C-F stretches ~1100-1200 cm⁻¹) .
- NMR (¹H/¹³C) : Assign morpholine protons (δ 3.5–3.7 ppm), thiophene aromatic signals (δ 6.8–7.5 ppm), and pyrimidine carbons .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve 3D conformation, especially for sulfanyl and trifluoromethyl positioning .
Advanced: How does the trifluoromethyl group influence electronic properties and reactivity of the pyrimidine ring?
Answer:
The -CF₃ group is a strong electron-withdrawing moiety, which:
- Reduces Electron Density : Stabilizes the pyrimidine ring via inductive effects, making it less susceptible to electrophilic attacks .
- Enhances Lipophilicity : Increases membrane permeability, critical for bioactivity studies.
- Alters Reactivity : Directs substitution reactions to specific positions (e.g., C-4 or C-6) in the pyrimidine ring, as observed in analogous trifluoromethylpyrimidines .
Q. Methodological Insight :
- Use DFT calculations to map electrostatic potentials and predict regioselectivity.
- Compare reaction outcomes with non-fluorinated analogs to isolate -CF₃ effects .
Advanced: What strategies are effective for evaluating this compound’s antimicrobial activity, given structural analogs with broad-spectrum activity?
Answer:
In Vitro Assays :
- MIC Testing : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Time-Kill Studies : Assess bactericidal vs. bacteriostatic effects.
Mechanistic Probes :
Q. Data Contradictions :
- Some analogs show higher activity against fungi than bacteria; thus, species-specific optimization is needed .
Advanced: How can computational modeling predict this compound’s pharmacokinetic and toxicity profiles?
Answer:
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration.
- Docking Simulations : Map interactions with targets like C. albicans CYP51 (for antifungal activity) or human DHFR (for toxicity screening) .
- QSAR Models : Corrogate substituent effects (e.g., morpholine vs. piperazine) on logP and IC₅₀ values .
Q. Limitations :
- Computational models may underestimate metabolic degradation pathways; validate with in vitro microsomal assays.
Basic: What purification techniques are optimal for isolating this compound?
Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for polar intermediates.
- Recrystallization : Employ ethanol/water mixtures for final product crystallization .
- HPLC : Apply reverse-phase C18 columns for high-purity isolation, especially for enantiomeric resolution if chirality is present .
Advanced: How does the sulfanyl linker affect molecular conformation and stability?
Answer:
- Conformational Rigidity : The -S- linker restricts rotation, stabilizing the ethanone-morpholine and pyrimidine-thiophene orientations.
- Oxidative Stability : Sulfanyl groups are prone to oxidation; assess stability under accelerated conditions (e.g., H₂O₂ exposure) .
- Crystallographic Evidence : X-ray data from related sulfanylpyrimidines show planar geometries, enhancing π-π stacking in solid states .
Advanced: What are the challenges in scaling up synthesis while maintaining yield and purity?
Answer:
- Byproduct Formation : Mitigate via controlled heating (reflux vs. microwave) and inert atmospheres to prevent oxidation .
- Solvent Recovery : Optimize ethanol distillation for eco-friendly scale-up.
- Process Analytical Technology (PAT) : Implement in-line FTIR/NIR to monitor reaction progress and impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
